molecular formula C18H14BrOP B14128596 (2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 88652-74-8

(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14128596
CAS No.: 88652-74-8
M. Wt: 357.2 g/mol
InChI Key: XLHOQZQNHAFORH-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane: is an organophosphorus compound with the formula C₁₈H₁₄BrP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used as a precursor to the 2-lithiated derivative of triphenylphosphine, which in turn is a precursor to other phosphine ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods. One efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, catalyzed by palladium complexes. The reaction is as follows :

C6H4Br(I)+HPPh2+Et3NPh2P(C6H4Br)+[Et3NH]IC_6H_4Br(I) + HPPh_2 + Et_3N \rightarrow Ph_2P(C_6H_4Br) + [Et_3NH]I C6​H4​Br(I)+HPPh2​+Et3​N→Ph2​P(C6​H4​Br)+[Et3​NH]I

Industrial Production Methods: Industrial production methods for this compound typically involve similar coupling reactions, often optimized for large-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, forming oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for potential applications in biological systems due to its ability to form stable complexes with metals.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require phosphine ligands.

Industry:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metals. These complexes can participate in various catalytic processes, facilitating reactions such as carbon-carbon bond formation. The molecular targets and pathways involved include the coordination of the phosphine ligand to metal centers, which enhances the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

    (2-Tolyl)diphenylphosphine: Similar structure but with a methyl group instead of a bromine atom.

    Triphenylphosphine: Lacks the bromine substituent and has three phenyl groups attached to the phosphorus atom.

Uniqueness:

Properties

CAS No.

88652-74-8

Molecular Formula

C18H14BrOP

Molecular Weight

357.2 g/mol

IUPAC Name

1-bromo-2-diphenylphosphorylbenzene

InChI

InChI=1S/C18H14BrOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

XLHOQZQNHAFORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Br

Origin of Product

United States

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